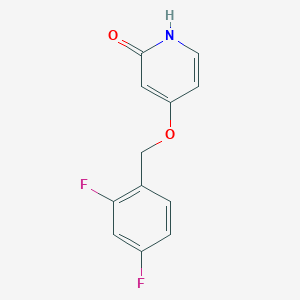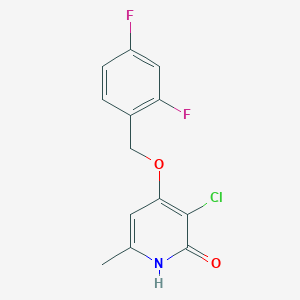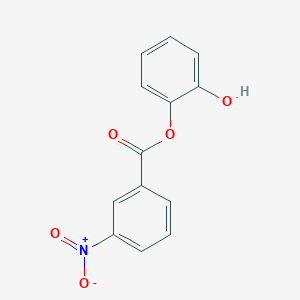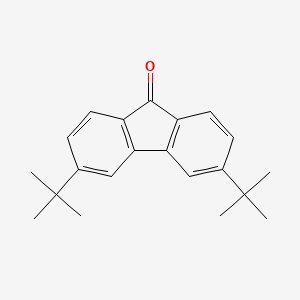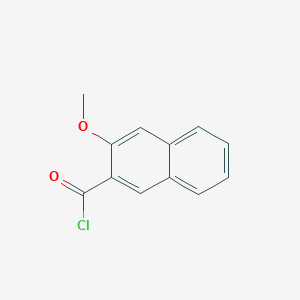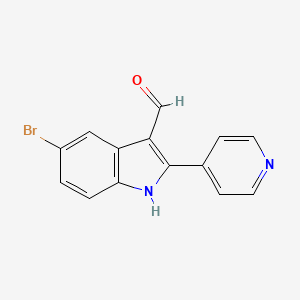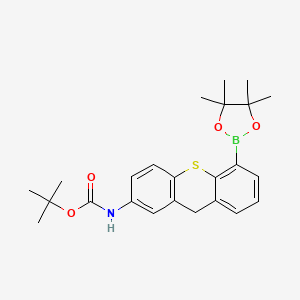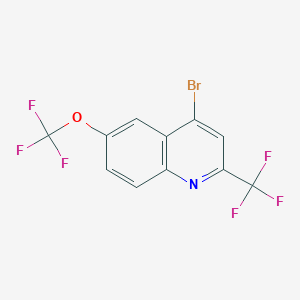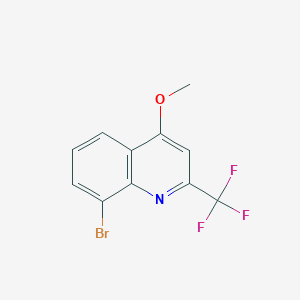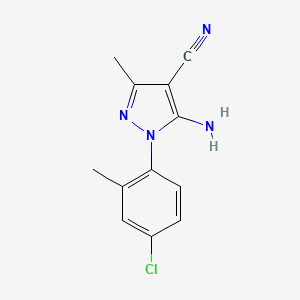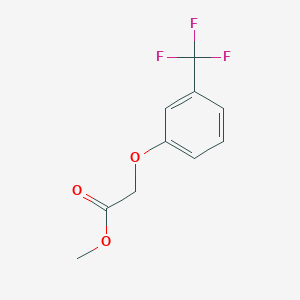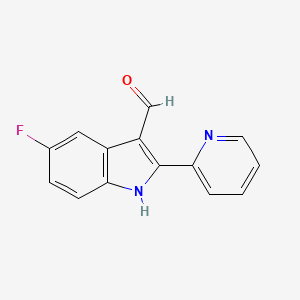
5-氟-2-(吡啶-2-基)-1H-吲哚-3-甲醛
描述
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H9FN2O and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新化合物的合成
5-氟-2-(吡啶-2-基)-1H-吲哚-3-甲醛用于合成各种新化合物。例如,它参与合成 1,2,4-三唑,后者表现出抗菌活性 (Bayrak 等人,2009)。此外,它在 3-(吡啶-4-基)-1H-吲哚和 4-(1H-吲哚-3-基)-噻吩[2,3-b]吡啶的功能衍生物的形成中发挥作用 (Dotsenko 等人,2018)。
有机化学中的应用
该化合物在有机化学领域也很重要。它用于制备各种含有新颖吲哚核的席夫碱,这些席夫碱进一步用于钯环的合成。这些钯环在化学反应中用作催化剂 (Singh 等人,2017)。
在抗菌和抗病毒研究中的作用
此外,5-氟-2-(吡啶-2-基)-1H-吲哚-3-甲醛的衍生物已对其抗菌和抗病毒活性进行了评估。例如,某些合成化合物对包括牛病毒性腹泻病毒和丙型肝炎病毒在内的各种病毒表现出显着的活性 (Ivachtchenko 等人,2015)。
光物理性质和荧光
该化合物还用于光物理性质的研究。使用该化合物合成的吡啶并[1,2-a]吲哚荧光团的新型氟化衍生物在乙腈溶液中表现出绿色光的荧光 (Moseev 等人,2020)。
药品开发
在制药领域,5-氟-2-(吡啶-2-基)-1H-吲哚-3-甲醛衍生物用于开发各种药物。例如,它促进了化合物制备,该化合物已显示出作为抗抑郁药的功效 (Anderson 等人,1997)。
作用机制
Target of Action
The primary target of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and the regulation of blood glucose levels .
Mode of Action
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the impact of carbohydrates on blood glucose levels .
Biochemical Pathways
By inhibiting α-glucosidase, 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde affects the carbohydrate metabolism pathway . This results in a delay in carbohydrate digestion and a reduction in postprandial (after meal) blood sugar levels .
Result of Action
The inhibition of α-glucosidase by 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde leads to a decrease in postprandial blood sugar levels . This can be particularly beneficial for managing conditions like diabetes, where regulation of blood glucose is crucial .
生化分析
Biochemical Properties
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through reversible and mixed-type interactions, where the compound binds to the enzyme’s active site, preventing substrate access and subsequent hydrolysis of glycosidic bonds.
Cellular Effects
The effects of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s inhibition of α-glucosidase leads to reduced glucose levels in cells, impacting cellular energy metabolism . Additionally, its interaction with other cellular proteins can modulate signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s binding affinity to target proteins, such as α-glucosidase . This binding results in enzyme inhibition, altering the enzyme’s conformation and preventing its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against α-glucosidase over extended periods
Dosage Effects in Animal Models
Studies on animal models have revealed that the effects of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde vary with different dosages. At lower doses, the compound effectively inhibits α-glucosidase, leading to reduced blood glucose levels . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization to balance efficacy and safety. Threshold effects and the compound’s therapeutic window are critical considerations in these studies.
Metabolic Pathways
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, its interactions with other metabolic enzymes may further modulate its biochemical effects and overall metabolic profile.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde within cells and tissues are crucial for understanding its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde plays a vital role in its biochemical effects. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity, allowing it to interact with target proteins and exert its inhibitory effects more effectively.
属性
IUPAC Name |
5-fluoro-2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFFRLTBAFYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


